

A Technical Guide to the Hexagonal Close-Packed Crystal Structure of Beryllium

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Compound of Interest

Compound Name: Beryllium

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Introduction

Beryllium (Be) is an alkaline earth metal notable for its exceptional combination of properties, including low density, high specific stiffness, and excellent thermal conductivity. These characteristics make it a critical material in aerospace, defense, and nuclear applications. At ambient temperature and pressure, **beryllium** metal crystallizes into a hexagonal close-packed (HCP) structure. A thorough understanding of this crystal structure is fundamental to predicting its mechanical behavior, optimizing its performance in various applications, and developing new **beryllium**-based alloys. This technical guide provides an in-depth overview of the crystallographic features of HCP **beryllium**, the experimental methods used for its characterization, and the logical arrangement of its atomic structure.

Crystallographic Data

The crystal structure of **beryllium** is well-defined, characterized by a hexagonal unit cell. The primary crystallographic parameters are summarized in the tables below. It is important to note that minor variations in lattice parameters exist in the literature, which can be attributed to differences in sample purity, experimental conditions, and measurement precision.

Table 1: Key Crystallographic Parameters for Hexagonal Close-Packed **Beryllium**

Parameter	Value	Reference(s)
Crystal System	Hexagonal	[1]
Space Group	P6 ₃ /mmc	[1][2]
Space Group Number	194	[1][2]
Atoms per Unit Cell	2	[1]
Wyckoff Positions	2c: (1/3, 2/3, 1/4), (2/3, 1/3, 3/4)	[3]
Density (calculated)	~1.85 g/cm ³	[4]

Table 2: Reported Lattice Parameters for **Beryllium** at Ambient Conditions

Lattice Parameter 'a' (pm)	Lattice Parameter 'c' (pm)	c/a Ratio	Reference(s)
228.58	358.43	1.568	[2]
228.60	358.42	1.568	[5]
229.0	358.73 (derived)	1.567	[1]
228.58	358.42	1.568	[4]
270	359	1.330	[6]

Note: The c/a ratio is derived from the provided lattice parameters. The value from reference[6] appears to be an outlier compared to other crystallographic studies.

The Hexagonal Close-Packed (HCP) Structure

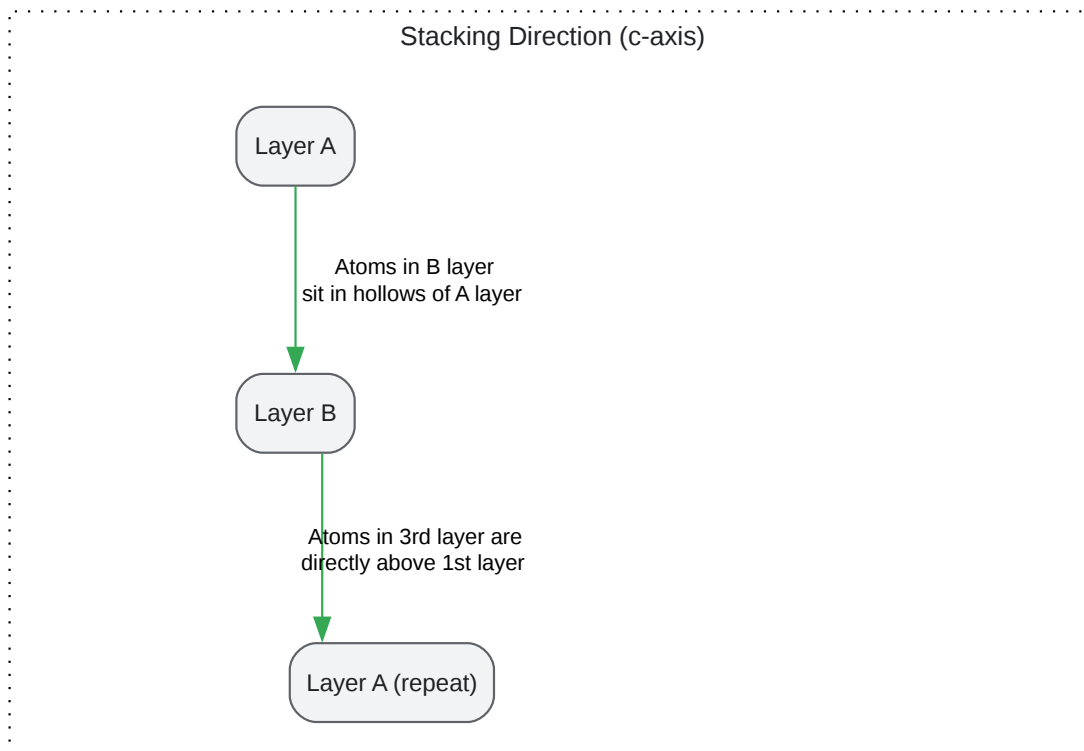
The HCP structure is one of the most efficient ways to pack identical spheres, achieving a packing density of 74%. It is characterized by a specific stacking sequence of close-packed atomic planes.

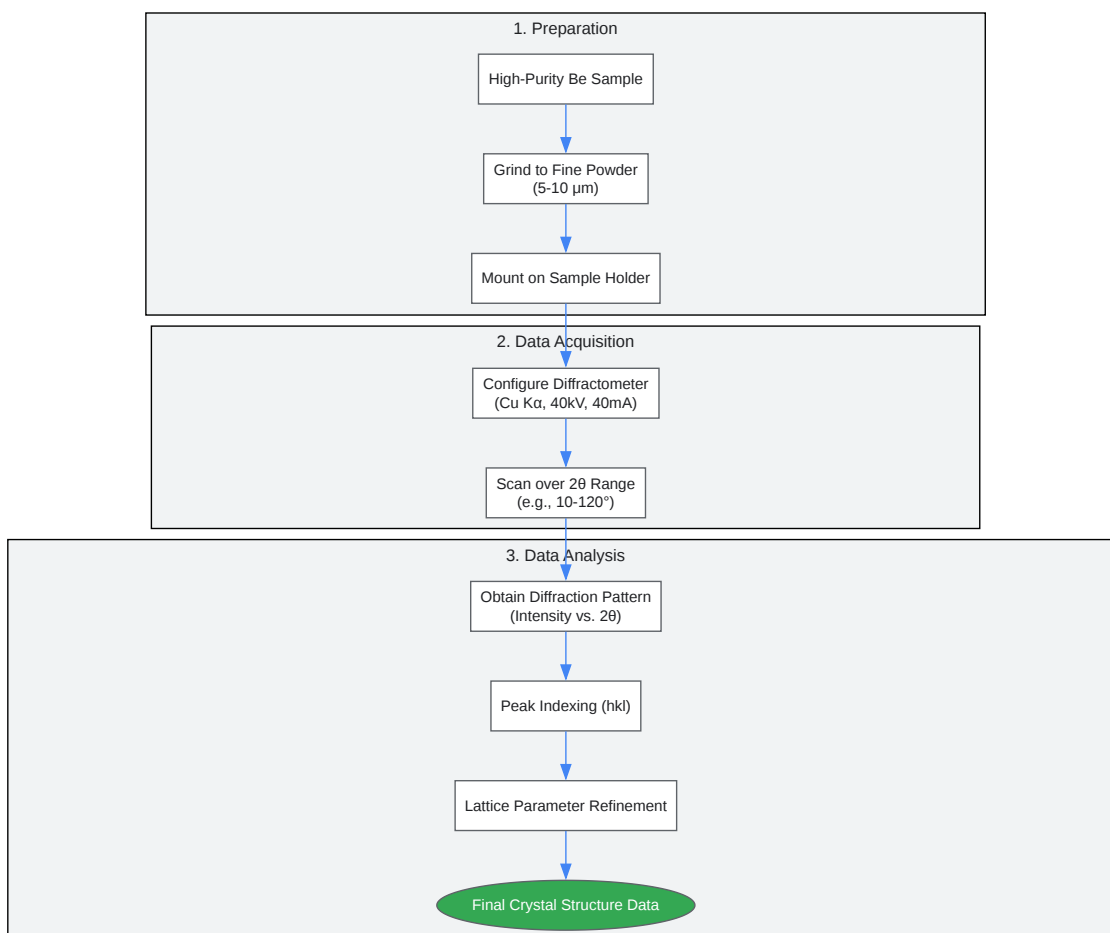
Atomic Stacking Sequence

In the HCP structure, planes of atoms are layered in an alternating ABAB... sequence.^[1] An initial layer of atoms, designated 'A', forms a hexagonal arrangement. The next layer, 'B', is placed in the hollows of the 'A' layer. The third layer is placed directly above the first 'A' layer, repeating the sequence. This stacking arrangement results in each atom having a coordination number of 12 (six nearest neighbors in its own plane, and three in each of the planes directly above and below).^[1]

The c/a Ratio

For an ideal packing of perfect spheres, the ratio of the lattice parameter 'c' (the height of the unit cell) to 'a' (the distance between atoms in the basal plane) is theoretically $\sqrt{8/3} \approx 1.633$.^[1] **Beryllium's** experimentally determined c/a ratio is approximately 1.568, which is significantly lower than the ideal value.^{[2][4][7]} This deviation indicates a slight compression of the unit cell along the c-axis relative to the basal plane, a feature common to several HCP metals that is attributed to the complex nature of electronic bonding.^[8]





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